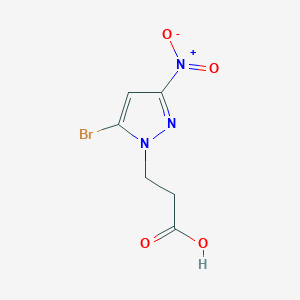

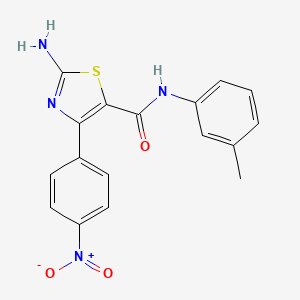

![molecular formula C10H23ClO2Si B11712017 (3-Chloropropyl)(methyl)bis[(propan-2-yl)oxy]silane CAS No. 872864-91-0](/img/structure/B11712017.png)

(3-Chloropropyl)(methyl)bis[(propan-2-yl)oxy]silane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-Cloropropil)(metil)bis[(propan-2-il)oxi]silano es un compuesto organosilícico que presenta un átomo de silicio unido a un grupo 3-cloropropil, un grupo metil y dos grupos isopropóxido

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de (3-Cloropropil)(metil)bis[(propan-2-il)oxi]silano típicamente implica la reacción de (3-cloropropil)triclorosilano con isopropanol en presencia de una base como la piridina. La reacción procede a través de la sustitución de los átomos de cloro con grupos isopropóxido, dando como resultado el producto deseado.

Métodos de producción industrial

A escala industrial, la producción de (3-Cloropropil)(metil)bis[(propan-2-il)oxi]silano se puede lograr a través de un proceso de flujo continuo. Este método implica la adición controlada de (3-cloropropil)triclorosilano a un reactor que contiene isopropanol y una base, seguido de una destilación para purificar el producto.

Análisis De Reacciones Químicas

Tipos de reacciones

(3-Cloropropil)(metil)bis[(propan-2-il)oxi]silano se somete a varias reacciones químicas, que incluyen:

Reacciones de sustitución: El átomo de cloro en el grupo 3-cloropropil puede ser sustituido por otros nucleófilos, como aminas o tioles.

Hidrólisis: Los grupos isopropóxido pueden ser hidrolizados en presencia de agua, lo que lleva a la formación de silanoles.

Condensación: El producto hidrolizado puede sufrir reacciones de condensación para formar enlaces siloxano.

Reactivos y condiciones comunes

Reacciones de sustitución: Los reactivos comunes incluyen aminas, tioles y alcoholes. Estas reacciones típicamente ocurren bajo condiciones suaves, como temperatura ambiente y pH neutro.

Hidrólisis y condensación: Estas reacciones a menudo se llevan a cabo en soluciones acuosas, con el pH ajustado a condiciones ácidas o básicas para controlar la velocidad de reacción.

Principales productos formados

Reacciones de sustitución: Los principales productos son los silanos sustituidos, donde el átomo de cloro es reemplazado por el nucleófilo.

Hidrólisis y condensación: Los principales productos son silanoles y siloxanos, respectivamente.

Aplicaciones Científicas De Investigación

(3-Cloropropil)(metil)bis[(propan-2-il)oxi]silano tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor para la síntesis de silanos y siloxanos funcionalizados, que son importantes en el desarrollo de materiales avanzados.

Biología: El compuesto se puede utilizar para modificar las superficies de los biomateriales para mejorar su biocompatibilidad y funcionalidad.

Industria: El compuesto se utiliza en la producción de recubrimientos, adhesivos y selladores, donde sus propiedades químicas únicas mejoran el rendimiento de estos materiales.

Mecanismo De Acción

El mecanismo de acción de (3-Cloropropil)(metil)bis[(propan-2-il)oxi]silano implica su capacidad de sufrir reacciones de hidrólisis y condensación, lo que lleva a la formación de enlaces siloxano. Estas reacciones se ven favorecidas por la presencia de agua y pueden ser catalizadas por ácidos o bases. Los objetivos moleculares incluyen grupos hidroxilo en las superficies, que reaccionan con el silano para formar enlaces covalentes estables.

Comparación Con Compuestos Similares

Compuestos similares

- (3-Cloropropil)trimetoxsilano

- (3-Cloropropil)trietoxsilano

- (3-Cloropropil)triisopropoxisilano

Unicidad

En comparación con compuestos similares, (3-Cloropropil)(metil)bis[(propan-2-il)oxi]silano ofrece una combinación única de reactividad y estabilidad. La presencia de un grupo 3-cloropropil y grupos isopropóxido permite modificaciones químicas versátiles, lo que lo convierte en un compuesto valioso en diversas aplicaciones.

Propiedades

Número CAS |

872864-91-0 |

|---|---|

Fórmula molecular |

C10H23ClO2Si |

Peso molecular |

238.82 g/mol |

Nombre IUPAC |

3-chloropropyl-methyl-di(propan-2-yloxy)silane |

InChI |

InChI=1S/C10H23ClO2Si/c1-9(2)12-14(5,8-6-7-11)13-10(3)4/h9-10H,6-8H2,1-5H3 |

Clave InChI |

YGPFXVIXVVWSDU-UHFFFAOYSA-N |

SMILES canónico |

CC(C)O[Si](C)(CCCCl)OC(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

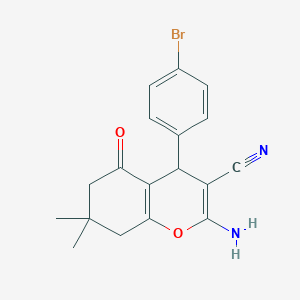

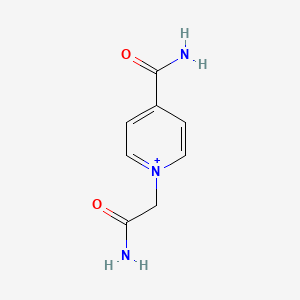

![3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B11711942.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11711963.png)

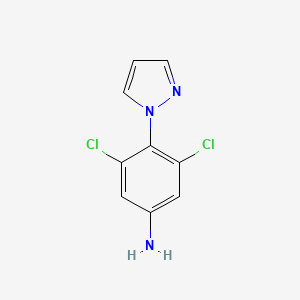

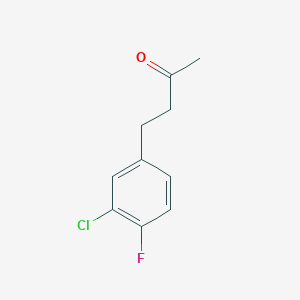

![N-[(E)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11711970.png)

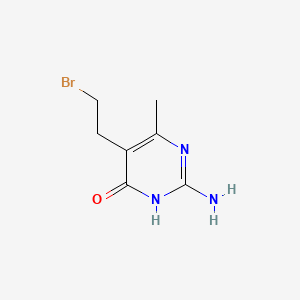

![2-ethoxy-4-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11711979.png)

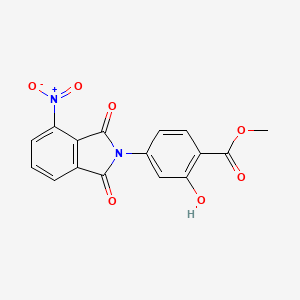

![N'-[(E)-(4-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11712003.png)

![(2E)-1-(2,4-dinitrophenyl)-2-[(2E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-ylidene]hydrazine](/img/structure/B11712004.png)